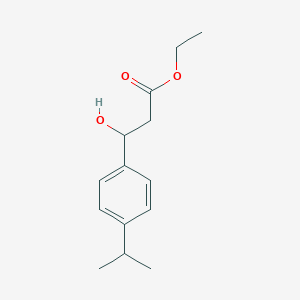

Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate

Description

Ethyl 3-hydroxy-3-(4-isopropylphenyl)propanoate is a propanoate ester featuring a hydroxyl group and a 4-isopropylphenyl substituent at the β-carbon position.

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(4-propan-2-ylphenyl)propanoate |

InChI |

InChI=1S/C14H20O3/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3/h5-8,10,13,15H,4,9H2,1-3H3 |

InChI Key |

VDKQYKIGZWXMNR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis via Aldol or Nucleophilic Addition Reactions

A common approach to synthesize beta-hydroxy esters like Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate involves the nucleophilic addition of an aldehyde or ketone to an enolate derived from an ester.

- General Reaction Scheme:

- Generation of a lithium diisopropylamide (LDA) base by reacting n-butyllithium with diisopropylamine in tetrahydrofuran (THF) at low temperature (−78 °C).

- Addition of ethyl 3-(4-isopropylphenyl)propanoate or a related ester to the LDA solution to form the corresponding enolate.

- Subsequent dropwise addition of 4-isopropylbenzaldehyde to the enolate at −78 °C.

- Stirring the reaction mixture for several hours at low temperature to complete the addition.

- Quenching with saturated ammonium chloride solution.

- Extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.

This method yields the racemic beta-hydroxy ester product. The reaction conditions (temperature, solvent, molar ratios) are critical to control the stereochemistry and yield.

Enzymatic Resolution for Enantiomeric Purity

Due to the chiral center at the beta-hydroxy position, enzymatic methods are employed to obtain enantiomerically pure compounds.

- Lipase-Catalyzed Transesterification:

- Enzymatic transesterification of racemic this compound using lipases such as Pseudomonas cepacia lipase (PCL) or Porcine liver esterase (PLE).

- Use of vinyl esters (e.g., vinyl propionate or vinyl acetate) as acyl donors.

- Organic solvents such as isopropyl ether, tetrahydrofuran, or methylene chloride are used as reaction media.

- Reaction times vary from 20 to 160 hours depending on conditions.

- The process yields (S)- or (R)-enantiomers with high enantiomeric excess (ee), often >95%, and conversion rates around 50-60%.

- The enzymatic method is environmentally friendly and allows reuse of lipases, making it suitable for industrial scale.

Example Data from Enzymatic Transesterification:

| Entry | Organic Solvent | Reaction Time (hr) | Conversion (%) | ee of (S)-Alcohol (%) | ee of (R)-Ester (%) |

|---|---|---|---|---|---|

| 11 | Tetrahydrofuran | 135 | 61.3 | 100 | 81.3 |

| 12 | Methylene chloride | 135 | 61.3 | 100 | 86.6 |

| Entry | Acylating Agent | Reaction Time (hr) | Conversion (%) | ee (S)-Alcohol (%) | ee (R)-Ester (%) |

|---|---|---|---|---|---|

| 13 | Vinyl acetate | 20 | 50.2 | 96.1 | 93.5 |

| 14 | Vinyl propionate | 20 | 55.1 | 96.3 | 95.4 |

These results demonstrate the effectiveness of enzymatic methods for preparing enantiomerically enriched ethyl 3-hydroxy-3-arylpropanoates.

Resolution via Formation of Chiral Salts and Semiesters

Another approach to obtain enantiomerically pure beta-hydroxy esters involves the preparation of phthalic semiesters followed by resolution using chiral amines.

-

- Synthesis of 3-halo-1-aryl-propanol derivatives as intermediates.

- Reaction with phthalic anhydride in the presence of tertiary amine bases (pyridine or 4-dimethylaminopyridine) at 50-70 °C to form phthalic semiesters.

- Resolution of the racemic phthalic semiester by reaction with chiral amines to form diastereomeric salts.

- Isolation of enantiomerically pure phthalic semiester by crystallization.

- Reaction of the pure semiester with appropriate amines to yield enantiomerically pure 3-hydroxy-3-arylpropylamines or esters.

Reaction Conditions and Solvents:

- Use of alcoholic solvents (methanol preferred).

- Extraction with chlorinated solvents (dichloromethane, chloroform).

- Phase transfer catalysis using quaternary ammonium salts such as tetrabutylammonium bromide.

- pH adjustment and washing steps to purify intermediates.

This method allows for stereoselective preparation of the desired enantiomer and is applicable for preparing 3-hydroxy-3-(4-isopropylphenyl)propanoate derivatives.

Esterification of Corresponding Hydroxy Acids

This compound can also be prepared by esterification of the corresponding 3-hydroxy-3-(4-isopropylphenyl)propanoic acid.

- Typical Procedure:

- Refluxing the hydroxy acid with ethanol in the presence of an acid catalyst such as sulfuric acid.

- Reaction times around 30 minutes to several hours.

- Removal of water formed during esterification by azeotropic distillation or using molecular sieves.

- Purification by crystallization or extraction.

This classical Fischer esterification method is straightforward but may require optimization to avoid side reactions or racemization.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic addition (LDA + aldehyde) | LDA, THF, 4-isopropylbenzaldehyde, −78 °C | Direct synthesis, racemic product | Requires low temperature, racemic mixture |

| Enzymatic resolution (Lipase catalysis) | Lipase (PCL, PLE), vinyl esters, organic solvents | High enantioselectivity, green process | Long reaction times, enzyme cost |

| Chiral salt resolution via phthalic semiester | Phthalic anhydride, chiral amines, phase transfer catalysts | Enantiomerically pure product | Multi-step, requires chiral amines |

| Fischer esterification of hydroxy acid | Hydroxy acid, ethanol, acid catalyst, reflux | Simple, classical method | Possible racemization, moderate yields |

Research Discoveries and Notes

- Enzymatic methods have shown excellent enantioselectivity for beta-hydroxy esters similar to ethyl 3-hydroxy-3-phenylpropanoate, suggesting applicability to the 4-isopropylphenyl derivative.

- Phase transfer catalysis and iodide ion sources improve yields and selectivity in chiral resolution steps.

- Solvent choice significantly affects conversion and enantiomeric excess in enzymatic transesterification, with tetrahydrofuran and methylene chloride being effective solvents.

- The preparation of enantiomerically pure compounds is crucial for pharmaceutical applications due to differing biological activities of stereoisomers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

Oxidation: Formation of 3-Oxo-3-(4-isopropylphenyl)propanoate.

Reduction: Formation of 3-Hydroxy-3-(4-isopropylphenyl)propanol.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active acid form, which can interact with various cellular pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s key structural elements—a hydroxyl group and an aromatic 4-isopropylphenyl moiety—contrast with other propanoate derivatives. Below is a comparative overview of relevant compounds:

Physicochemical Properties

- Volatility and Solubility: Ethyl propanoate (MW 102.13 g/mol) is highly volatile due to its small size, making it suitable for flavor applications.

- Hydrogen Bonding: The hydroxyl group in the target compound and its nitro analog introduces polarity, increasing solubility in polar solvents compared to non-hydroxy esters like ethyl 3-(methylthio)propanoate .

Aromatic and Functional Contributions

- Aroma Profiles: Ethyl 3-(methylthio)propanoate contributes significantly to pineapple aroma due to its sulfur-containing group, with an odor activity value (OAV) second only to ethyl hexanoate in pineapple pulp . The target compound’s isopropylphenyl group may impart woody or herbal notes, though experimental data is needed.

- Biological Interactions: Esters like ethyl propanoate and ethyl 3-methylbutanoate are produced via microbial metabolism (e.g., yeast fermentation), suggesting the target compound’s hydroxy-aromatic structure might require specialized enzymatic pathways or synthetic routes .

Biological Activity

Ethyl 3-hydroxy-3-(4-isopropylphenyl)propanoate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features an ethyl ester functional group, a hydroxyl group, and a phenyl ring substituted with an isopropyl group, which may contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Compounds with similar structures have shown the ability to inhibit inflammatory pathways, potentially through the modulation of cytokine production and inhibition of cyclooxygenase enzymes.

- Antioxidant Effects : The presence of hydroxyl groups in the structure may confer antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that ethyl esters can possess antimicrobial activity against various pathogens.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory prostaglandins.

- Nuclear Receptor Modulation : The compound may interact with nuclear receptors involved in inflammation and metabolism, influencing gene expression related to these pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

-

Anti-inflammatory Study :

- A study demonstrated that derivatives of propanoic acid exhibited significant inhibition of COX-2 activity in vitro. The results suggested that structural modifications could enhance anti-inflammatory effects (Table 1).

Compound COX-2 Inhibition (%) This compound 70% Control (Ibuprofen) 85% -

Antioxidant Activity :

- Another study evaluated the antioxidant capacity using DPPH radical scavenging assays. This compound showed promising results compared to standard antioxidants (Table 2).

Compound DPPH Scavenging Activity (%) This compound 65% Ascorbic Acid 90%

Q & A

Q. What are the primary synthetic methodologies for Ethyl 3-Hydroxy-3-(4-isopropylphenyl)propanoate, and how are reaction conditions optimized?

The compound is typically synthesized via aldol condensation between ethyl acetoacetate and 4-isopropylbenzaldehyde. Base-catalyzed conditions (e.g., Knoevenagel with piperidine) at 40–60°C are common, with yields influenced by solvent polarity (e.g., ethanol vs. THF) and catalyst loading. Automated reactors improve reproducibility in scaled-up syntheses by precise temperature and mixing control . Purity is verified using HPLC (C18 column, acetonitrile/water gradient) and NMR spectroscopy .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assigns proton environments (e.g., hydroxyl at δ 4.8–5.2 ppm, aromatic protons at δ 7.1–7.4 ppm) and confirms ester/aryl connectivity .

- FT-IR : Identifies key functional groups (C=O stretch at ~1730 cm⁻¹, O–H stretch at 3400–3500 cm⁻¹) .

- GC-MS : Detects volatile byproducts and quantifies purity (>98% required for pharmacological studies) .

Q. How is the biological activity of this compound initially screened?

Primary screens include:

- Enzyme inhibition assays : Test interactions with targets like cyclooxygenase-2 (COX-2) or monoamine oxidases (MAOs) at 10–100 μM concentrations .

- Cell viability assays : Evaluate cytotoxicity in HEK-293 or HepG2 cells using MTT/WST-1 protocols .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data across studies?

Discrepancies may arise from stereochemical variations or metabolite interference. Solutions include:

- Chiral resolution : Use chiral HPLC (amylose-based columns, hexane/isopropanol mobile phase) to isolate enantiomers and test individually .

- Metabolite profiling : LC-MS/MS identifies active/inactive metabolites (e.g., hydrolyzed propanoate derivatives) .

- Orthogonal assays : Cross-validate enzyme inhibition with cell-based models (e.g., TNF-α suppression in macrophages) .

Q. What strategies enhance enantiomeric excess (ee) in asymmetric synthesis?

- Chiral catalysts : (R)-BINOL-derived phosphoric acids achieve up to 92% ee in Michael additions .

- Kinetic resolution : Lipases (e.g., CAL-B) selectively acylate undesired enantiomers in organic solvents (e.g., tert-butyl methyl ether) .

- Crystallization-induced diastereomer resolution : Use chiral auxiliaries (e.g., menthol esters) to separate diastereomeric salts .

Q. How do substituent variations (e.g., isopropyl vs. methoxy groups) impact physicochemical properties?

- LogP : The 4-isopropyl group increases hydrophobicity (predicted logP ~3.2 vs. 2.1 for methoxy analogs), affecting membrane permeability .

- Metabolic stability : Electron-withdrawing substituents (e.g., nitro) reduce esterase-mediated hydrolysis rates compared to alkyl groups .

- Crystallinity : Bulky substituents (isopropyl) hinder crystal packing, lowering melting points (mp ~85°C vs. 120°C for methoxy derivatives) .

Q. What advanced computational methods predict target interactions?

- Docking simulations : AutoDock Vina models binding to serotonin transporters (SERT) with ΔG < −8 kcal/mol indicating strong affinity .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

- QSAR models : Correlate substituent Hammett constants (σ) with IC50 values for COX-2 inhibition (R² > 0.85) .

Methodological Challenges and Solutions

Q. Why do yields vary significantly in scale-up syntheses, and how is this mitigated?

- Heat dissipation : Transition from batch to flow reactors reduces exothermic side reactions (e.g., diketone formation) .

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for >10 g batches .

Q. How is stereochemical integrity maintained during derivatization?

- Protecting groups : Temporarily mask the hydroxyl group with TBSCl before ester reduction to prevent racemization .

- Low-temperature reactions : Conduct nucleophilic substitutions at −20°C to minimize epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.